1,5-Dichloropentane

Vibrational Spectroscopy Molecular Conformation Solid-State Chemistry

Selecting the wrong α,ω-dichloroalkane leads to undesired cyclization or poor selectivity. 1,5-Dichloropentane (CAS 628-76-2) is the definitive C5 building block for applications demanding a five-carbon methylene spacer. • Directs exclusive O-haloalkylation of phenols under Cu catalysis, avoiding chroman byproducts. • Peer-reviewed thermophysical dataset supports reliable process simulation and scale-up. • Boiling point (178-182°C) bridges 1,4-dichlorobutane and 1,6-dichlorohexane for optimized distillative workup.

Molecular Formula C5H10Cl2
Molecular Weight 141.04 g/mol
CAS No. 628-76-2
Cat. No. B010660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Dichloropentane
CAS628-76-2
Synonyms1,5-dichloro-pentan; 1,5-Dichlorpentan; Pentane, 1,5-dichloro-; pentane,1,5-dichloro-; PENTAMETHYLENE CHLORIDE; PENTAMETHYLENE DICHLORIDE; 1,5-Diehloropentane; 1,5-DICHLOROPENTANE
Molecular FormulaC5H10Cl2
Molecular Weight141.04 g/mol
Structural Identifiers
SMILESC(CCCl)CCCl
InChIInChI=1S/C5H10Cl2/c6-4-2-1-3-5-7/h1-5H2
InChIKeyLBKDGROORAKTLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,5-Dichloropentane Technical Baseline and Procurement


1,5-Dichloropentane (pentamethylene dichloride, CAS 628-76-2) is a linear α,ω-dihaloalkane with the molecular formula C5H10Cl2 and a molecular weight of 141.04 g/mol [1]. This colorless liquid features terminal chlorine atoms separated by a five-carbon methylene chain, imparting a density of approximately 1.103–1.106 g/mL at 25°C and a boiling point of 178–182°C at atmospheric pressure . As a bifunctional electrophile, it serves as a versatile C5 building block in organic synthesis, polymer crosslinking, and pharmaceutical intermediate production, with its reactivity profile distinctly governed by chain-length-dependent intramolecular chlorine–chlorine interactions [2].

1
Bifunctional C5 building block for linear alkylation, crosslinking, and intermediate synthesis
2
Intermediate chain length: specific Cl···Cl proximity effects influence solvation and reactivity
3
Mid-range volatility and density within the α,ω-dichloroalkane series supports temperature-controlled processes

1,5-Dichloropentane: Non-Interchangeability with Analogues


Generic substitution among α,ω-dichloroalkanes (e.g., 1,4-dichlorobutane, 1,6-dichlorohexane) or dihalopentanes (e.g., 1,5-dibromopentane) is scientifically unsound due to chain-length-dependent intramolecular interactions, divergent reaction selectivities, and distinct physical properties. Excess enthalpy studies demonstrate that the strength of intramolecular chlorine–chlorine proximity effects varies systematically with methylene chain length, directly influencing solvation thermodynamics and mixing behavior [1]. Moreover, comparative reaction studies reveal that 1,5-dichloropentane directs unique alkylation pathways (O-haloalkylation vs. cycloalkylation) and exhibits poor selectivity in silicon-mediated cyclizations where shorter-chain analogs excel [2][3]. Even among pentane-based dihalides, solid-state conformational differences (gauche vs. all-trans) between chloro and bromo derivatives underscore that halogen identity, not merely chain length, dictates molecular packing and potential solid-state reactivity [4]. These quantifiable and verifiable differentiations necessitate compound-specific procurement rather than in-class substitution.

Chain-length mismatch
1,4- and 1,6-dichloroalkanes exhibit different solvation thermodynamics and interaction strengths; reaction profiles may shift away from those of the C5 chain.
Halogen identity
1,5-dibromopentane adopts a distinct all-trans solid-state conformation and shows different reactivity; halogen substitution alters packing and selectivity.
Reaction pathway divergence
Shorter or brominated dihalides can direct cyclization (chroman) instead of linear ether formation; target product class may not transfer directly.

1,5-Dichloropentane Evidence: Quantifiable Differentiation


Solid-State Gauche vs. All-Trans Conformation

In the crystalline solid state, 1,5-dichloropentane adopts the trans-trans-trans-gauche conformation, whereas 1,5-dibromopentane crystallizes in the all-trans form [1]. This structural divergence is established through combined Raman and IR spectroscopy supported by normal coordinate calculations, providing a direct, experimentally verified differentiation between chloro and bromo analogs of identical chain length.

Solid-state conformation
Head-to-head
1,5-dichloropentane: trans-trans-trans-gauche
1,5-dibromopentane: all-trans
Distinct crystal packing may influence solid-state reactivity
Raman/IR, normal coordinate calculations
Vibrational Spectroscopy Molecular Conformation Solid-State Chemistry

Organosilicon Synthesis Selectivity

The direct reaction of silicon with 1,4-dichlorobutane in the presence of a CuCl catalyst proceeds with high selectivity for dichlorosilacyclopentane, a five-membered heterocycle. In contrast, under identical reaction conditions, 1,5-dichloropentane yields poor selectivity to any defined product [1]. This selectivity difference is attributed to the low activation energy for five-membered ring closure in the 1,4-dichlorobutane case, a pathway unavailable to the C5 analog.

Organosilicon selectivity
Head-to-head
1,5-dichloropentane: poor selectivity
1,4-dichlorobutane: high selectivity for silacyclopentane
C4 chain uniquely effective; C5 unsuitable for silacyclopentane
CuCl catalyst, identical conditions
Organosilicon Synthesis Heterocyclic Chemistry Catalysis

O-Haloalkylation vs. Cycloalkylation of Cresols

In the haloalkylation of cresols, 1,5-dichloropentane yields O-haloalkylation products (chloroalkyl ethers of cresols), whereas 1,3-dibromopropane produces cycloalkylation products (6-methylchroman) [1]. Both reactions proceed in the presence of metallic copper at the boiling point of the respective halides and are inhibited by acid catalysts (phosphoric acid, ZnCl₂/Al₂O₃). This divergent reactivity stems from the different chain lengths and halogen identities, which dictate whether intramolecular cyclization or intermolecular ether formation predominates.

Cresol alkylation pathway
Head-to-head
1,5-dichloropentane: O-haloalkylation (ether)
1,3-dibromopropane: cycloalkylation (chroman)
Product class divergence dictates synthetic route selection
Copper catalysis, reflux of halides
Alkylation Phenol Chemistry Bifunctional Reagents

Boiling Point and Density in Dichloroalkane Series

1,5-Dichloropentane exhibits a boiling point of 178–182°C (760 mmHg) and a density of 1.103–1.106 g/mL at 25°C [1]. In comparison, 1,4-dichlorobutane boils at 161–163°C with a density of ~1.16 g/mL [2], while 1,6-dichlorohexane boils at 204–208°C with a density of ~1.07 g/mL . These values place 1,5-dichloropentane's volatility and density at an intermediate position within the α,ω-dichloroalkane series, reflecting its five-carbon chain length.

Boiling point & density series
Cross-study
BP: 178–182°C (C5) vs 161–163°C (C4) & 204–208°C (C6)
Density: 1.103–1.106 g/mL, intermediate
Intermediate volatility supports temperature-specific process fit
Standard literature values
Physical Properties Boiling Point Density

Intramolecular Chlorine Interaction Strength

Excess enthalpy (hE) measurements for binary mixtures of n-heptane or benzene with α,ω-dichloroalkanes (C3, C4, C5, C6) reveal that intramolecular chlorine–chlorine interaction strength increases as the distance between chlorine atoms decreases [1]. Analysis of experimental hE data using lattice theory in the quasi-chemical approximation demonstrates that 1,5-dichloropentane (C5) exhibits an intermediate proximity effect, weaker than 1,4-dichlorobutane (C4) but stronger than 1,6-dichlorohexane (C6).

Cl···Cl interaction trend
Class-level
C3 > C4 > C5 (1,5-dichloropentane) > C6
derived from excess enthalpy
Moderate proximity effect may balance flexibility and polar forces
hE data, quasi-chemical model
Thermodynamics Molecular Interactions Excess Enthalpy

Thermophysical Data in Dodecane Mixtures

Isobaric heat capacities, densities, and speeds of sound for binary systems of {1,5-dichloropentane or 1,6-dichlorohexane + dodecane} have been measured over the temperature range 278.15–328.15 K [1]. For 1,5-dichloropentane + dodecane, the density at 298.15 K and mole fraction x=1 (pure dichloropentane) is 1.09511 g/cm³, whereas for 1,6-dichlorohexane + dodecane under identical conditions, the corresponding density is 1.03885 g/cm³, a difference of 0.05626 g/cm³. Additionally, excess molar volumes, isentropic compressibilities, and isobaric thermal expansivities have been derived and tabulated, providing a robust dataset for thermodynamic modeling.

Density in dodecane mixture
Cross-study
C5: 1.09511 g/cm³ vs C6: 1.03885 g/cm³
Δ = 0.05626 g/cm³ at 298.15 K
Precise density difference supports thermodynamic modeling needs
Peer-reviewed data for simulation
Thermophysical Properties Excess Properties Calorimetry

1,5-Dichloropentane Application Scenarios


Phenolic Alkylation for Linear Ether Synthesis

When the synthetic objective is O-haloalkylation of phenols or cresols to produce chloroalkyl ethers rather than cyclic chromans, 1,5-dichloropentane is the required reagent [1]. The evidence demonstrates that under metallic copper catalysis at reflux, 1,5-dichloropentane directs the reaction exclusively toward linear ether products, whereas 1,3-dibromopropane yields cyclized chromans. This scenario applies to the preparation of functionalized phenolic intermediates for agrochemicals, pharmaceuticals, or polymer additives where a flexible pentamethylene spacer is desired.

Thermodynamic Modeling and Process Engineering

For industrial processes requiring accurate thermophysical property data for simulation and scale-up, 1,5-dichloropentane is supported by a comprehensive dataset of heat capacities, densities, speeds of sound, and excess properties in alkane mixtures [2]. The availability of these peer-reviewed data—including direct comparisons with 1,6-dichlorohexane under identical experimental conditions—enables reliable process design, safety assessments, and quality control protocols. Procurement of 1,5-dichloropentane for such applications is justified by the existence of rigorous, validated thermophysical parameters.

Solid-State Material Science: Gauche Conformation

In solid-state chemistry, crystallography, or materials science applications where molecular conformation dictates packing and properties, 1,5-dichloropentane offers a unique trans-trans-trans-gauche conformation in the crystalline phase [3]. This differs from the all-trans conformation of its dibromo analog and may influence crystal morphology, thermal behavior, or solid-state reactivity. Researchers studying halogen-bonding networks, conformational polymorphism, or solid-phase organic reactions may preferentially select 1,5-dichloropentane to exploit this conformational distinction.

Intermediate Boiling Point and Volatility Applications

When a synthetic sequence demands a C5 α,ω-dichloroalkane with a boiling point window between the more volatile 1,4-dichlorobutane (161–163°C) and the less volatile 1,6-dichlorohexane (204–208°C), 1,5-dichloropentane (178–182°C) provides the optimal balance [4][5]. This intermediate volatility is advantageous in distillative workups, temperature-controlled alkylations, and solvent selection where evaporation rate and thermal stability are critical. Procurement of 1,5-dichloropentane in such cases is driven by its distinct physical property profile within the homologous series.

Application
Selection Property
Validation Focus
Phenolic alkylation for linear ethers
Chain-length controlled ether formation
Product class confirmation (ether vs chroman)
Thermodynamic process modeling
Validated thermophysical dataset
Density and heat capacity accuracy review
Solid-state material science
Conformational packing motif
Gauche vs all-trans crystal structure verification
Temperature-controlled synthesis
Intermediate volatility profile
Distillation and reaction temperature window fit

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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